2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol
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Overview
Description
2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol is an organic compound with a complex structure that includes both hydroxyl and aniline functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol typically involves the reaction of 2,6-di(propan-2-yl)aniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and aniline groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)aniline: A simpler analog with similar functional groups but lacking the di(propan-2-yl) substitution.
N,N-Di-(2-hydroxyethyl)aniline: Contains two hydroxyethyl groups attached to the aniline nitrogen.
2-Anilinoethanol: Another analog with a single hydroxyethyl group attached to the aniline nitrogen.
Uniqueness
2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol is unique due to the presence of both the di(propan-2-yl) and hydroxyethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-12(2)14-6-5-7-15(13(3)4)16(14)17(8-10-18)9-11-19/h5-7,12-13,18-19H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYLPTUBUMVPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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